N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide
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Overview
Description
N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, a thiophene ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a methoxyphenyl group, followed by the introduction of the thiophene ring and the benzenesulfonamide moiety. Common reagents used in these reactions include methoxyphenylpiperazine, thiophene derivatives, and benzenesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to maintain consistent reaction conditions. Purification steps, such as crystallization or chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, it can modulate their activity, leading to various physiological effects. The compound’s structure allows it to fit into the receptor’s binding site, where it can either activate or inhibit the receptor’s function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
Para-Methoxyphenylpiperazine (MeOPP): Known for its stimulant effects and use in "party pills".
Trifluoromethylphenylpiperazine (TFMPP): Another piperazine derivative with psychoactive properties.
Trazodone, Naftopidil, and Urapidil: These are arylpiperazine-based alpha1-adrenergic receptor antagonists used in various therapeutic applications.
Uniqueness
What sets N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide apart is its unique combination of functional groups, which confer specific binding properties and biological activities. Its ability to interact with multiple receptor types makes it a versatile compound for research and potential therapeutic use .
Properties
IUPAC Name |
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S2/c1-19(25-32(28,29)22-7-4-3-5-8-22)24(23-9-6-18-31-23)27-16-14-26(15-17-27)20-10-12-21(30-2)13-11-20/h3-13,18-19,24-25H,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHDQENOIOFWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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